4-Cyclopropoxy-2-methoxybenzoic acid
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Overview
Description
4-Cyclopropoxy-2-methoxybenzoic acid is an organic compound with the molecular formula C11H12O4. It features a methoxy group and a cyclopropoxy group attached to a benzene ring, making it a derivative of benzoic acid . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methoxybenzoic acid typically involves the reaction of 4-hydroxy-2-methoxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 4-cyclopropoxy-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-methoxybenzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
4-Methoxybenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Cyclopropoxybenzoic acid: Lacks the methoxy group, affecting its electronic properties.
2-Methoxybenzoic acid: Lacks the cyclopropoxy group, influencing its reactivity and solubility.
Uniqueness: 4-Cyclopropoxy-2-methoxybenzoic acid is unique due to the presence of both the methoxy and cyclopropoxy groups, which impart distinct steric and electronic effects. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
4-cyclopropyloxy-2-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-6-8(15-7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAPSYLSINFFFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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